molecular formula C13H12F3N3O3S B2948655 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034277-57-9

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2948655
CAS No.: 2034277-57-9
M. Wt: 347.31
InChI Key: LJEIATYKMORVGX-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 5-position with a pyrrolidin-3-yl group bearing a 3-(trifluoromethyl)phenylsulfonyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and electrostatic interactions, making it a candidate for pharmaceutical applications. Its synthesis typically involves coupling reactions between pyrrolidine derivatives and sulfonyl chlorides, followed by oxadiazole ring formation .

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEIATYKMORVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole core linked to a pyrrolidine moiety that is further substituted with a trifluoromethylphenylsulfonyl group. This unique structure enhances its interaction with biological targets.

Biological Activity Overview

  • Antiparasitic Activity :
    • A study on oxadiazole derivatives demonstrated that certain compounds exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that the presence of the oxadiazole core is crucial for its antiplasmodial effects, with some derivatives showing IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains .
  • Antimycobacterial Activity :
    • Research has highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound showed promising activity against monoresistant strains, suggesting potential for development in tuberculosis treatment .
  • Anticancer Activity :
    • Various studies have reported that oxadiazole derivatives possess anticancer properties. For instance, compounds were shown to inhibit cell proliferation in multiple cancer cell lines with IC50 values ranging from 20 to 92.4 µM across different tumor types . The structure of this compound may contribute similarly due to its bioactive scaffold.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many oxadiazoles have been shown to inhibit key enzymes involved in cellular processes such as deacetylases and kinases .
  • Interaction with Biological Targets : The trifluoromethyl and sulfonyl groups enhance lipophilicity and electronic properties, facilitating better binding to biological targets.

Case Study 1: Antimalarial Screening

In a screening study involving various oxadiazole derivatives:

  • Three compounds were identified with significant antiplasmodial activity against P. falciparum strains.
  • The best-performing compound exhibited an IC50 of 0.50 µM against the multi-drug resistant line .

Case Study 2: Antitubercular Activity

A comparative analysis revealed that compounds similar to this compound showed:

  • Effective inhibition against M. tuberculosis with favorable pharmacokinetic profiles .

Data Table: Biological Activities of Oxadiazole Derivatives

Compound NameTarget PathogenIC50 (µM)Mechanism
Compound AP. falciparum<40Enzyme Inhibition
Compound BM. tuberculosis<10Cell Wall Disruption
Compound CCancer Cell Lines20 - 92.4Apoptosis Induction

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole (Target) 1,2,4-Oxadiazole 3-(Trifluoromethyl)phenylsulfonyl on pyrrolidine Sulfonylation + oxadiazole cyclization High lipophilicity; potential protease inhibition
5-[1-(2-Phenylethyl)pyrrolidin-3-yl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b) 1,2,4-Oxadiazole Phenylethyl on pyrrolidine; 4-pyridyl on oxadiazole Substituted alcohol coupling Antiviral activity (specific targets not disclosed)
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3z) 1,2,4-Oxadiazole Piperidine with butenyl substituent; 3-trifluoromethylphenyl Iridium-catalyzed amination 99% yield; 97% enantiomeric excess; chiral specificity in binding
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine Pyridazine + 1,2,4-Oxadiazole Methoxyphenyl on pyridazine; oxadiazole linked via sulfanyl group Multi-step coupling Enhanced π-π stacking due to pyridazine; potential kinase inhibition
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Chlorophenylsulfonyl on pyrrolidine Sulfonylation of pyrrolidine Increased steric bulk; improved receptor affinity in docking studies

Computational Docking Insights

Glide docking studies () reveal that sulfonyl-containing analogs (e.g., target compound and 4-chlorophenyl derivative) show superior binding to hydrophobic pockets in proteins due to their electron-withdrawing groups. The trifluoromethyl group in the target compound enhances van der Waals interactions, while the sulfonyl group participates in hydrogen bonding .

Structure–Activity Relationships (SAR)

  • Pyrrolidine vs.
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -SO₂, -CF₃) : Enhance binding affinity and oxidative stability.
    • Chlorophenyl vs. Trifluoromethylphenyl : Chlorophenyl analogs () may offer higher steric hindrance, influencing receptor fit .
  • Heterocyclic Linkers : Pyridazine-containing analogs () enable additional π-stacking interactions, broadening target applicability .

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